molecular formula C27H28N4O B5306075 4-{4-[(2,5-dimethylphenyl)amino]-1-phthalazinyl}-N,N-diethylbenzamide

4-{4-[(2,5-dimethylphenyl)amino]-1-phthalazinyl}-N,N-diethylbenzamide

Cat. No. B5306075
M. Wt: 424.5 g/mol
InChI Key: XOAYIIBYGQKZPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{4-[(2,5-dimethylphenyl)amino]-1-phthalazinyl}-N,N-diethylbenzamide, also known as PD 0332991, is a small molecule inhibitor of cyclin-dependent kinases (CDKs) 4 and 6. It was initially developed as a potential cancer therapy and has since been the subject of extensive research in the field of oncology.

Mechanism of Action

4-{4-[(2,5-dimethylphenyl)amino]-1-phthalazinyl}-N,N-diethylbenzamide 0332991 works by inhibiting the activity of CDKs 4 and 6, which are involved in the progression of cells through the G1 phase of the cell cycle. By inhibiting these kinases, this compound 0332991 prevents the phosphorylation of the retinoblastoma protein (Rb), which is necessary for the progression of cells from G1 to S phase. This leads to cell cycle arrest and ultimately cell death.
Biochemical and Physiological Effects
This compound 0332991 has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit CDKs 4 and 6, it has been shown to induce apoptosis in cancer cells, reduce tumor growth, and inhibit angiogenesis. It has also been shown to have minimal toxicity in normal cells, making it a promising cancer therapy.

Advantages and Limitations for Lab Experiments

4-{4-[(2,5-dimethylphenyl)amino]-1-phthalazinyl}-N,N-diethylbenzamide 0332991 has a number of advantages for use in lab experiments. It is a small molecule inhibitor, making it easy to administer and study. It has also been extensively studied in preclinical models, providing a wealth of data for researchers to draw from. However, there are also limitations to the use of this compound 0332991 in lab experiments. It has limited solubility in water, which can make it difficult to administer in certain experiments. Additionally, its effectiveness can be dependent on the specific cancer type being studied.

Future Directions

There are a number of future directions for research on 4-{4-[(2,5-dimethylphenyl)amino]-1-phthalazinyl}-N,N-diethylbenzamide 0332991. One area of focus is the development of combination therapies that can enhance the effectiveness of this compound 0332991 in treating cancer. Another area of focus is the identification of biomarkers that can predict which patients are most likely to respond to this compound 0332991. Additionally, there is ongoing research into the potential use of this compound 0332991 in treating other diseases beyond cancer, such as pulmonary fibrosis and retinoblastoma.
In conclusion, this compound 0332991 is a small molecule inhibitor of CDKs 4 and 6 that has shown promise as a cancer therapy. It works by inhibiting cell cycle progression and inducing apoptosis in cancer cells. While there are limitations to its use in lab experiments, it has a number of advantages and has been the subject of extensive research. There are also a number of future directions for research on this compound 0332991, including the development of combination therapies and the identification of biomarkers for patient response.

Synthesis Methods

4-{4-[(2,5-dimethylphenyl)amino]-1-phthalazinyl}-N,N-diethylbenzamide 0332991 can be synthesized using a multistep process involving the reaction of 2,5-dimethylphenylamine with phthalic anhydride to form this compound. The compound can then be purified using various chromatography techniques.

Scientific Research Applications

4-{4-[(2,5-dimethylphenyl)amino]-1-phthalazinyl}-N,N-diethylbenzamide 0332991 has been extensively studied as a potential cancer therapy due to its ability to inhibit CDKs 4 and 6, which are involved in cell cycle regulation. It has been shown to be effective in preclinical models of breast cancer, melanoma, and glioblastoma. In addition to its potential as a cancer therapy, this compound 0332991 has also been studied for its potential to treat other diseases such as pulmonary fibrosis and retinoblastoma.

properties

IUPAC Name

4-[4-(2,5-dimethylanilino)phthalazin-1-yl]-N,N-diethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N4O/c1-5-31(6-2)27(32)21-15-13-20(14-16-21)25-22-9-7-8-10-23(22)26(30-29-25)28-24-17-18(3)11-12-19(24)4/h7-17H,5-6H2,1-4H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOAYIIBYGQKZPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=C(C=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.